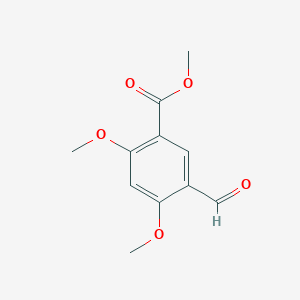

Methyl 5-formyl-2,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC18247577

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O5 |

|---|---|

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | methyl 5-formyl-2,4-dimethoxybenzoate |

| Standard InChI | InChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3 |

| Standard InChI Key | IKCNYZWAQPBKIS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1C=O)C(=O)OC)OC |

Introduction

Chemical Structure and Molecular Properties

Methyl 5-formyl-2,4-dimethoxybenzoate features a benzene ring substituted with a formyl group (-CHO) at the 5-position, methoxy groups (-OCH₃) at the 2- and 4-positions, and a methyl ester (-COOCH₃) at the 1-position. Key molecular properties include:

The compound’s planar aromatic system and electron-withdrawing formyl group contribute to its reactivity in electrophilic substitution and nucleophilic addition reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two primary steps:

-

Esterification: 5-Formyl-2-hydroxybenzoic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 5-formyl-2-hydroxybenzoate .

-

Methylation: The hydroxyl group is methylated using iodomethane (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the 4-methoxy group .

Reaction Conditions:

Industrial Methods

Industrial production optimizes scalability through continuous-flow reactors and automated systems. Key considerations include:

-

Catalyst Efficiency: Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions .

-

Purification: Recrystallization from methanol ensures >98% purity .

Applications in Scientific Research

Pharmaceutical Intermediates

Methyl 5-formyl-2,4-dimethoxybenzoate is a precursor to peroxisome proliferator-activated receptor (PPAR) activators, which regulate glucose metabolism and insulin sensitivity . For example:

-

PPAR-γ Agonists: Used in treating type 2 diabetes.

-

PTP1B Inhibitors: Derivatives show promise in obesity management.

Biological Activity

Recent studies highlight its potential in neurodegenerative disease research:

-

Cholinesterase Inhibition: Exhibits IC₅₀ values of 3.25 μM (AChE) and 8.45 μM (BuChE), outperforming reference compounds like galantamine .

-

Cytotoxic Activity: Derivatives demonstrate selective toxicity against cancer cell lines (e.g., IC₅₀ = 6.2 μM for HT-29 colon cancer) .

Table 1. Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (μM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Compound 8f | HT-29 (colon) | 6.2 | 1.1 | |

| (5-formylfuran-2-yl) | AChE | 3.25 | – |

Chemical Reactivity and Derivative Synthesis

Key Reactions

-

Oxidation: The formyl group oxidizes to carboxylic acid using KMnO₄.

-

Reduction: NaBH₄ reduces the formyl group to a hydroxymethyl group.

-

Nucleophilic Substitution: Methoxy groups undergo substitution with amines or thiols.

Structural Modifications

-

Ester Hydrolysis: Alkaline hydrolysis yields 5-formyl-2,4-dimethoxybenzoic acid, a precursor for metal-organic frameworks (MOFs) .

-

Schiff Base Formation: Reacts with hydrazines to form hydrazones with antimicrobial activity .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.53 (d, J = 8.0 Hz, 1H), 6.57 (d, J = 3.6 Hz, 1H), 3.89 (s, 3H, OCH₃) .

-

IR (KBr): 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).

Thermal Stability

-

DSC Analysis: Decomposition onset at 210°C.

Industrial and Regulatory Considerations

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume